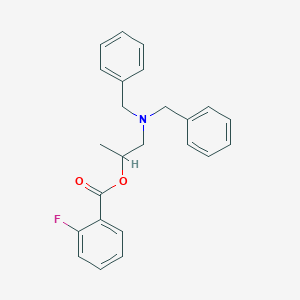
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate, commonly known as PMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMBM is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 277.39 g/mol.
Wirkmechanismus
The mechanism of action of PMBM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the ability to penetrate biological membranes. PMBM has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
PMBM has been shown to have minimal toxicity in vitro and in vivo studies. PMBM has also been shown to have low immunogenicity, making it a potentially safe and effective drug delivery system. PMBM has been shown to have a moderate half-life in the body, with a clearance rate of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PMBM in lab experiments include its ability to penetrate biological membranes, its low toxicity, and its potential as a drug delivery system. The limitations of using PMBM in lab experiments include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are numerous potential future directions for PMBM research, including:
1. Further investigation of PMBM as a drug delivery system, particularly for the treatment of brain tumors and other central nervous system disorders.
2. Development of PMBM-based molecular sensors for the detection of specific molecules in biological and environmental samples.
3. Investigation of PMBM as a chiral auxiliary in asymmetric synthesis reactions, with a focus on developing more efficient and selective reactions.
4. Development of PMBM-based polymeric materials with unique properties for use in various applications.
5. Investigation of the mechanism of action of PMBM, particularly its interactions with metal ions and biological membranes.
Synthesemethoden
The synthesis of PMBM involves the reaction of 2-methylbenzoic acid with piperidine and isopropyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure PMBM.
Wissenschaftliche Forschungsanwendungen
PMBM has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PMBM has been investigated for its potential as a drug delivery system due to its ability to penetrate the blood-brain barrier. PMBM has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
In organic synthesis, PMBM has been used as a chiral auxiliary in asymmetric synthesis reactions. PMBM has also been investigated for its potential as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.
In material science, PMBM has been used as a building block for the synthesis of various polymeric materials. PMBM has also been investigated for its potential as a molecular sensor due to its ability to selectively bind to certain molecules.
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
YQJJKSJSNOGUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)


![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)

